N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14698186
InChI: InChI=1S/C24H19ClN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28)
SMILES:
Molecular Formula: C24H19ClN2O
Molecular Weight: 386.9 g/mol

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14698186

Molecular Formula: C24H19ClN2O

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide -

Specification

Molecular Formula C24H19ClN2O
Molecular Weight 386.9 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
Standard InChI InChI=1S/C24H19ClN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28)
Standard InChI Key BRMZHJAIDGMPCO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)C

Introduction

N-(3-Chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound featuring a quinoline core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. This compound specifically includes a 3-chlorophenyl group and a 2,4-dimethylphenyl moiety attached to the quinoline ring, along with a carboxamide functional group. The presence of these substituents can significantly influence its chemical reactivity and biological properties.

Synthesis

The synthesis of N-(3-Chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Quinoline Core: This can be achieved through methods like the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

  • Introduction of the Chlorophenyl Group: This can be done via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Dimethylphenyl Group: This step may involve further substitution reactions to introduce the 2,4-dimethylphenyl moiety.

Biological Activities and Applications

N-(3-Chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide and similar quinoline derivatives have been explored for various biological activities:

  • Antimicrobial and Anticancer Properties: Quinoline derivatives are known for their potential antimicrobial and anticancer activities, often attributed to their ability to interact with DNA or inhibit specific enzymes.

  • Antimalarial Activity: Some quinoline compounds have shown efficacy against malaria parasites, acting through novel mechanisms such as inhibiting protein synthesis.

  • Fluorescent Probes: The quinoline core can also be utilized in the development of fluorescent probes for biological imaging.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(3-Chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide3-Chlorophenyl and 2,4-dimethylphenyl groupsPotential for diverse biological interactions due to its unique substitution pattern.
N-(2,3-Dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamideDichlorophenyl groupEnhanced lipophilicity and reactivity compared to monochloro analogs.
N-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide3-Chlorophenyl and 3,4-dimethoxyphenyl groupsDifferent steric effects and potential for altered biological activity due to methoxy substituents.

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